molecular formula C13H20N4O3 B1506507 tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1272973-58-6

tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B1506507
CAS No.: 1272973-58-6
M. Wt: 280.32 g/mol
InChI Key: QEBOLTCHZIZLDV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 5-hydroxypyrimidin-2-yl substituent. This compound is structurally related to several piperazine derivatives used as intermediates in drug discovery, particularly in the development of antimicrobial and anticancer agents .

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate typically involves the formation of a carbon-nitrogen bond between a piperazine derivative and a pyrimidine precursor. The key synthetic step is the selective coupling of the piperazine nitrogen with the pyrimidine ring, often requiring mild conditions to preserve sensitive functional groups such as the hydroxyl on the pyrimidine.

Photocatalytic One-Step Synthesis Approach

A highly efficient and environmentally friendly method reported for structurally related compounds (e.g., tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) provides a blueprint for the synthesis of this compound via photocatalysis. This method uses visible light irradiation to promote the coupling reaction in the presence of a photocatalyst and an oxidant, resulting in high yields and reduced byproduct formation.

Key features of this method:

  • Reactants: 5-hydroxypyrimidine derivative (analogous to 2-aminopyridine), piperazine-1-tert-butyl formate (tert-butyl carbamate protected piperazine).
  • Catalyst: Acridine salt as a visible light photocatalyst.
  • Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide.
  • Solvent: Anhydrous dichloroethane.
  • Conditions: Oxygen atmosphere, blue LED light irradiation, room temperature.
  • Reaction Time: Approximately 10 hours.
  • Yield: High, typically above 90%.

This approach avoids the use of heavy metals and harsh reagents, making it safer and more cost-effective.

Detailed Example Procedure Adapted for this compound

Step Description Details
1 Reactant Preparation 0.2 mmol of 5-hydroxypyrimidine derivative, 0.2 mmol of piperazine-1-tert-butyl formate
2 Catalyst and Oxidant Addition 0.01 mmol (0.1 eq) acridine salt photocatalyst, 0.1 mmol (0.5 eq) 2,2,6,6-tetramethylpiperidine-N-oxide
3 Solvent 2 mL anhydrous dichloroethane
4 Atmosphere Oxygen purged three times to ensure oxygen presence
5 Irradiation Blue LED light for 10 hours at room temperature
6 Work-up Filtrate drying by rotary evaporation, purification by column chromatography
7 Product Colorless white solid, yield approximately 95%

Comparative Analysis of Oxidants

Oxidant Yield (%) Notes
2,2,6,6-Tetramethylpiperidine-N-oxide 95 High yield, mild conditions
Diphenyl disulfide 94 Slightly lower catalyst loading, similar yield

Both oxidants are effective in the photocatalytic coupling, with minor differences in catalyst loading and reaction efficiency.

Advantages of Photocatalytic Method

Summary Table of Key Reaction Parameters

Parameter Value/Condition
Piperazine derivative Piperazine-1-tert-butyl formate
Pyrimidine derivative 5-hydroxypyrimidine (analogous to 2-aminopyridine)
Photocatalyst Acridine salt (0.1 eq)
Oxidant 2,2,6,6-Tetramethylpiperidine-N-oxide or diphenyl disulfide
Solvent Anhydrous dichloroethane
Atmosphere Oxygen purged
Light source Blue LED (visible light)
Reaction time 10 hours
Temperature Room temperature
Yield 94-95%

Research Findings and Considerations

  • The use of acridine salt as a photocatalyst enables efficient electron transfer under visible light, facilitating the coupling reaction.
  • Oxygen acts as a green oxidant, regenerating the catalyst and preventing over-reduction.
  • The tert-butyl carbamate protecting group on piperazine provides stability during the reaction and can be removed post-synthesis if necessary.
  • The method is adaptable to various substituted pyrimidines, including hydroxylated derivatives, suggesting applicability to the target compound.
  • Purification by column chromatography yields highly pure product suitable for pharmaceutical research.

Mechanism of Action

The exact mechanism of action of tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate depends on its specific application. In drug discovery, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate and analogous compounds:

Compound Name Substituent on Pyrimidine/Pyridine Key Features Stability & Reactivity Biological Activity/Applications Reference
This compound 5-hydroxypyrimidin-2-yl Hydroxyl group enables H-bonding; Boc protection enhances synthetic handling Likely stable in neutral media; hydroxyl may increase susceptibility to oxidation Potential antimicrobial/antiviral activity (inferred)
tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate 5-chloropyrimidin-2-yl Chlorine as electron-withdrawing group; enhances electrophilic reactivity High stability in acidic conditions (e.g., gastric fluid) Intermediate for kinase inhibitors
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate 5-bromopyrimidin-2-yl Bromine improves cross-coupling reactivity (e.g., Suzuki reactions) Stable under inert conditions; sensitive to light Used in palladium-catalyzed couplings
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate 5-hydroxypyridin-2-yl Pyridine ring with hydroxyl group; reduced aromaticity vs. pyrimidine Moderate solubility in polar solvents; stable in basic media Unspecified, likely a CNS-targeting intermediate
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-amino-5-fluorobenzyl Fluorine enhances metabolic stability; amino group enables derivatization Degrades in simulated gastric fluid (similar TOZ compounds) Probable antiproliferative agent

Key Comparative Insights:

Substituent Effects on Reactivity and Stability The 5-hydroxypyrimidin-2-yl group in the target compound facilitates hydrogen bonding (e.g., intramolecular O–H⋯N interactions observed in analogs), which may enhance binding to biological targets . Fluorinated derivatives (e.g., 3-amino-5-fluorobenzyl) show improved metabolic stability but may degrade under acidic conditions .

Synthetic Utility

  • The Boc-protected piperazine core is a common intermediate. For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate serves as a precursor for palladium-mediated couplings, whereas the hydroxylated analog may require protection-deprotection strategies to avoid side reactions .

Biological Implications

  • Pyrimidine derivatives with hydroxyl groups (e.g., the target compound) are hypothesized to exhibit antimicrobial activity due to their ability to disrupt nucleic acid synthesis, as seen in structurally related compounds .
  • Chlorinated and brominated analogs are often utilized in kinase inhibitor development, leveraging their reactivity for selective binding .

Research Findings and Data Tables

Table 1: Crystallographic and Conformational Data

Compound Crystal System Hydrogen Bonding Patterns Piperazine Conformation Reference
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Monoclinic Intramolecular O–H⋯N; supramolecular π⋯π stacking Chair conformation
tert-Butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate Not reported Likely halogen bonding Chair (inferred)

Biological Activity

tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O3 and a molar mass of 280.32 g/mol. This compound is a derivative of piperazine and has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

The physico-chemical properties of this compound are crucial for understanding its biological interactions:

PropertyValue
Molecular FormulaC13H20N4O3
Molar Mass280.32 g/mol
Density1.246 g/cm³ (predicted)
Boiling Point459.1 °C (predicted)
pKa8.87 (predicted)
Storage Conditions2-8 °C

The exact mechanism of action for this compound remains largely undefined; however, it is hypothesized to interact with various biological targets, potentially including receptors involved in neurological processes. Its structure suggests it may act as a scaffold for developing new therapeutic agents.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine derivatives exhibit antimicrobial and antifungal properties. These compounds have been evaluated for their efficacy against various pathogens, suggesting potential applications in treating infections .

Neurological Implications

Studies have shown that derivatives of piperazine can influence neurotransmitter systems, particularly those involving histamine receptors. For instance, some studies have focused on the binding properties of related compounds at the human histamine H3 receptor (hH3R), indicating that modifications in the piperazine structure can enhance receptor affinity and may lead to pro-cognitive effects .

Case Studies

  • Histamine Receptor Binding : A series of piperazine derivatives were synthesized and evaluated for their binding affinity at hH3R, revealing that certain substitutions significantly enhance potency (Ki values ranging from 16.0 to 120 nM). These findings suggest that tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine derivatives could be explored further for their neuropharmacological potential .
  • Anticonvulsant Activity : In animal models, certain piperazine derivatives demonstrated anticonvulsant activity when tested in the maximal electroshock-induced seizure model. This suggests that compounds like tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine could be candidates for further development as anticonvulsants .

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with hydroxypyridine derivatives under basic conditions. The reaction conditions can significantly influence yield and purity:

Reaction ComponentAmount
tert-butyl piperazine-1-carboxylate0.16 g (0.57 mmol)
Diisopropyl azodicarboxylate0.140 mL (0.71 mmol)
Triphenylphosphine0.225 g (0.86 mmol)
Solvent (THF)5 mL

The yield from this reaction was reported to be around 43% after purification through chromatography .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, tert-butyl piperazine-1-carboxylate reacts with halogenated pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidine) in refluxing 1,4-dioxane with potassium carbonate as a base. Yields range from 78% to 88.7% depending on reaction time and temperature (e.g., 110°C for 12 h vs. reflux for 4 h) . Purification involves silica gel chromatography or recrystallization.

Q. How is the compound characterized to confirm its structure and purity?

Key analytical methods include:

  • NMR spectroscopy : Proton and carbon signals for the tert-butyl group (δ ~1.49 ppm in 1^1H NMR), pyrimidine ring protons (δ ~6.5–8.2 ppm), and piperazine carbons.
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 243 [M+H-100]+ in ESI mode) and fragmentation patterns .
  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., O–H⋯N interactions) and dihedral angles between aromatic rings .

Q. What solvents and catalysts are optimal for its synthesis?

1,4-Dioxane is commonly used as a solvent due to its high boiling point (101°C) and compatibility with nucleophilic substitution. Potassium carbonate (K2_2CO3_3) is preferred as a base for deprotonating piperazine, with molar ratios of 1.5–2 equivalents relative to the pyrimidine substrate .

Advanced Research Questions

Q. How do reaction conditions impact yield and purity?

VariableOptimal ConditionYield RangeKey Observations
Temperature110°C78–88.7%Higher temps reduce side products
Reaction Time4–12 hours78–88.7%Longer times improve conversion
BaseK2_2CO3_3 (2 equiv)>80%Excess base prevents protonation
Data from multiple syntheses suggest that prolonged reflux (12 h) maximizes yield but may require stricter purification to remove residual dioxane .

Q. What are the key challenges in analyzing contradictory spectral data?

Contradictions may arise from:

  • Tautomerism : The 5-hydroxypyrimidine moiety can exhibit keto-enol tautomerism, altering NMR peak splitting patterns.
  • Crystallographic disorder : X-ray data may show partial occupancy of the hydroxyl group due to hydrogen bonding . Mitigation strategies include variable-temperature NMR and refining crystallographic models with restraints.

Q. How does the compound’s structure influence its reactivity in further functionalization?

  • The tert-butyl group is acid-labile, enabling deprotection under mild conditions (e.g., HCl/dioxane) for piperazine functionalization.
  • The 5-hydroxypyrimidine ring undergoes electrophilic substitution (e.g., bromination) or cross-coupling (e.g., Suzuki-Miyaura) at the C4 position .

Q. What strategies are used to resolve low yields in scale-up synthesis?

  • Continuous flow reactors : Improve heat distribution and reduce solvent volume .
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (99% by HPLC) .

Q. How does this compound compare structurally and functionally to analogs like tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate?

PropertyTarget CompoundBromo Analog
ReactivityHydroxyl group (nucleophilic)Bromine (electrophilic)
Biological ActivityPotential H-bond donorCross-coupling substrate
Synthetic UtilityDeprotection for amine accessHalogenation for coupling
The hydroxyl group enhances solubility but reduces stability under acidic conditions compared to brominated analogs .

Q. Methodological Recommendations

  • Contradiction Analysis : Compare LC-MS traces with synthetic intermediates to identify byproducts (e.g., dehalogenated pyrimidine).
  • Advanced Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for challenging separations .

Properties

IUPAC Name

tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)11-14-8-10(18)9-15-11/h8-9,18H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBOLTCHZIZLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728918
Record name tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272973-58-6
Record name tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate
tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate
tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate
tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate
tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate
tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate

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